(R)-7,8-Dihydroxy Efavirenz ((R)-7,8-diOH EFV) is a minor phase I metabolite of the anti-retroviral drug efavirenz (EFV), distinguished by its specific (R) configuration at the chiral center and hydroxylation at the 7 and 8 positions of the benzoxazinone ring. Unlike its parent compound, which is primarily utilized in high doses (600 mg/day) for HIV-1 infection suppression through reverse transcriptase inhibition, (R)-7,8-diOH EFV is investigated for its potential off-target neuropharmacological effects. Research focuses on its interaction with cytochrome P450 46A1 (CYP46A1), a CNS-specific enzyme responsible for converting cholesterol to 24-hydroxycholesterol (24HC), the primary mechanism for cholesterol elimination from the brain [1] [5]. This pathway is critically dysregulated in neurodegenerative disorders like Alzheimer’s disease (AD), positioning CYP46A1 activation as a promising therapeutic strategy. As a stereochemically defined metabolite, (R)-7,8-diOH EFV offers a tool to probe structure-activity relationships in CYP46A1 modulation, distinct from racemic or (S)-configured EFV metabolites [3] [8].
Efavirenz undergoes extensive hepatic metabolism, generating hydroxylated metabolites including 7-OH, 8-OH, 7,8-diOH, and 8,14-diOH EFV. These metabolites exhibit differential capabilities in activating CYP46A1, a key regulator of brain cholesterol homeostasis. Unlike cholesterol, 24HC can traverse the blood-brain barrier, making CYP46A1 activity pivotal for maintaining neuronal cholesterol balance. Pharmacological activation of CYP46A1 is neuroprotective in preclinical models of neurodegeneration:
Table 1: Comparative Efficacy of Efavirenz Metabolites on CYP46A1 Activation and Neurodegenerative Disease Markers
Metabolite | CYP46A1 Activation Efficacy (vs. EFV) | Primary Binding Site on CYP46A1 | Effect on Brain Aβ (5XFAD Mice) | Cognitive Improvement |
---|---|---|---|---|
(S)-Efavirenz (Parent) | Baseline | EFV-specific site | Regional plaque reduction (~17-20%) | Yes (Multiple tests) |
(rac)-8,14-diOH EFV | High | Neurotransmitter site | ↓ Insoluble Aβ42 (15%) | Trend (Male mice only) |
(rac)-7,8-diOH EFV | Low | EFV-specific site | ↓ Insoluble Aβ40 (Male mice only) | No |
(S)-8-OH EFV | Moderate | Both EFV & neurotransmitter sites | Not tested | Not tested |
In vitro studies demonstrate that all major EFV metabolites activate CYP46A1, but with varying efficacies and binding mechanisms. (R)-7,8-diOH EFV, typically studied as a racemate ((rac)-7,8-diOH EFV), binds exclusively to the EFV-specific allosteric site on CYP46A1, distinct from the neurotransmitter-binding site targeted by metabolites like 8,14-diOH EFV [1] [3]. This site specificity correlates with functional outcomes:
Table 2: Key In Vivo Studies of 7,8-Dihydroxy Efavirenz in Neurodegeneration Models
Research Model | Treatment Regimen | Major Biochemical Findings | Behavioral/Cognitive Outcomes | Reference |
---|---|---|---|---|
5XFAD Mice (Both sexes) | (rac)-7,8-diOH EFV, 0.1 mg/kg/day, 6 months (oral) | ↑ 24HC (18%), ↑ Lathosterol (20%), ↑ Acetyl-CoA, ↑ Acetylcholine | None | [1] |
5XFAD Mice (Males) | Same as above | ↓ Insoluble Aβ40 (12%) | None | [1] |
Purified CYP46A1 Enzyme | (R)- & (S)-7,8-diOH EFV incubations | Binds EFV-specific site; No inhibition at high concentrations | N/A | [3] |
The hydroxylated efavirenz metabolites exhibit stereochemical complexity due to the chiral center at carbon 4 of the benzoxazinone ring. While the parent EFV is administered as the (S)-enantiomer for anti-HIV efficacy, stereochemistry plays a minimal role in the neuropharmacology of its metabolites:
Table 3: Impact of Chirality vs. Hydroxylation on Key EFV Metabolite Properties
Metabolite | Stereochemical Influence on CYP46A1 Activation | Primary CYP46A1 Binding Site | Neurotoxic Potential |
---|---|---|---|
(R)- & (S)-7,8-diOH EFV | Negligible | EFV-specific site | Low (Predicted; Not empirically confirmed) |
(R)- & (S)-8,14-diOH EFV | Negligible | Neurotransmitter site | Unknown |
(R)- & (S)-8-OH EFV | Negligible | Both sites | High (Quinone-imine formation) |
(S)-7-OH EFV | Negligible | Both sites | Moderate/Low |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7